1-cyclopentyl-1H-pyrazole-5-carbaldehyde
Overview
Description
1-cyclopentyl-1H-pyrazole-5-carbaldehyde is a chemical compound that belongs to the pyrazole family. It is a yellow crystalline solid with a unique structure that makes it valuable in various fields such as medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-1H-pyrazole-5-carbaldehyde typically involves the reaction of cyclopentanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic conditions to yield the pyrazole ring. The final step involves the formylation of the pyrazole ring using a Vilsmeier-Haack reaction, which introduces the aldehyde group at the 3-position of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: 2-cyclopentyl-2H-pyrazole-3-carboxylic acid.
Reduction: 2-cyclopentyl-2H-pyrazole-3-methanol.
Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.
Scientific Research Applications
1-cyclopentyl-1H-pyrazole-5-carbaldehyde has versatile applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pyrazole ring can also interact with various receptors and enzymes, modulating their function and leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-cyclopentyl-2H-pyrazole-3-carboxylic acid
- 2-cyclopentyl-2H-pyrazole-3-methanol
- 2-cyclopentyl-2H-pyrazole-3-nitrile
Uniqueness
1-cyclopentyl-1H-pyrazole-5-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and allows for the formation of various derivatives. This makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
2-cyclopentylpyrazole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c12-7-9-5-6-10-11(9)8-3-1-2-4-8/h5-8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDWZCIUOQGWAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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